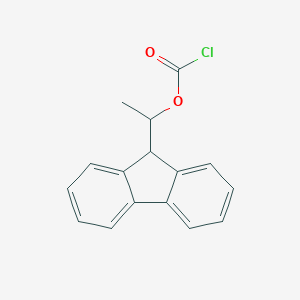

(+)-1-(9-Fluorényl)éthyl chloroformate

Vue d'ensemble

Description

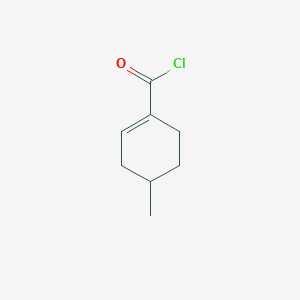

(+)-1-(9-Fluorenyl)ethyl chloroformate is a highly fluorescent compound commonly used as a chiral derivatizing agent. It is particularly useful in the separation of racemates prior to reversed-phase high-performance liquid chromatography (HPLC) analysis . The compound is known for its ability to form stable derivatives with amino acids, making it a valuable tool in analytical chemistry.

Applications De Recherche Scientifique

(+)-1-(9-Fluorenyl)ethyl chloroformate has a wide range of applications in scientific research. In chemistry, it is used for the chiral analysis of amino acids and other chiral compounds. In biology, it is employed in the study of amino acid stereochemistry and protein structure . In medicine, it is used in the analysis of pharmaceutical compounds to determine their enantiomeric purity. Industrially, it is used in the quality control of products that require chiral purity .

Mécanisme D'action

Target of Action

The primary targets of (+)-1-(9-Fluorenyl)ethyl chloroformate are chiral amino acids (AAs) . These AAs are crucial in living organisms and have been recognized for their importance since the discovery of endogenous D-AAs as potential biomarkers in several metabolic disorders .

Mode of Action

The compound interacts with its targets through a process known as chiral derivatization . This process enables the discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry . The compound is used in the derivatization of amino acids, which allows for the separation and analysis of chiral AAs .

Biochemical Pathways

The biochemical pathways affected by (+)-1-(9-Fluorenyl)ethyl chloroformate involve the metabolism of amino acids . The compound’s action can influence the physiological activities and neurological disorders associated with these pathways . For instance, D-Ser, generated from the racemization of L-serine in mammal brains, is a coagonist of the N-methyl-D-aspartate (NMDA) receptors .

Pharmacokinetics

It’s known that chloroformates, in general, decompose slowly in water to form water-insoluble compounds , which might impact their bioavailability.

Result of Action

The result of the compound’s action is the separation of chiral proteinogenic AAs . This separation is crucial for the analysis of these AAs, especially in complex biological samples . The compound’s action also allows for the detection and distinction of endogenous chiral amino acids .

Action Environment

The action of (+)-1-(9-Fluorenyl)ethyl chloroformate can be influenced by environmental factors. For instance, the presence of water can cause the compound to decompose . This decomposition might affect the compound’s action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves the reaction of 9-fluorenylmethanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process . The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of (+)-1-(9-Fluorenyl)ethyl chloroformate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve high efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: (+)-1-(9-Fluorenyl)ethyl chloroformate primarily undergoes substitution reactions. It reacts with primary and secondary amines to form stable carbamate derivatives. This reaction is widely used in the derivatization of amino acids for analytical purposes .

Common Reagents and Conditions: The common reagents used in reactions with (+)-1-(9-Fluorenyl)ethyl chloroformate include primary and secondary amines, bases such as pyridine, and solvents like acetone. The reactions are typically carried out at low temperatures to prevent side reactions and to maintain the integrity of the product .

Major Products Formed: The major products formed from reactions with (+)-1-(9-Fluorenyl)ethyl chloroformate are carbamate derivatives. These derivatives are stable and can be easily analyzed using techniques such as HPLC and mass spectrometry .

Comparaison Avec Des Composés Similaires

(+)-1-(9-Fluorenyl)ethyl chloroformate is unique in its high fluorescence and stability, which makes it particularly useful for analytical applications. Similar compounds include ethyl chloroformate, methyl chloroformate, and isobutyl chloroformate. these compounds do not offer the same level of fluorescence and stability as (+)-1-(9-Fluorenyl)ethyl chloroformate, making it a preferred choice for chiral derivatization .

List of Similar Compounds:- Ethyl chloroformate

- Methyl chloroformate

- Isobutyl chloroformate

- (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride

Propriétés

Numéro CAS |

107474-79-3 |

|---|---|

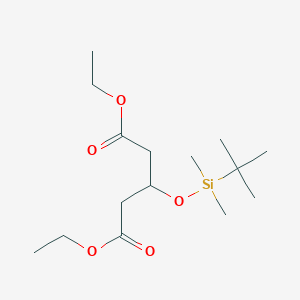

Formule moléculaire |

C16H13ClO2 |

Poids moléculaire |

272.72 g/mol |

Nom IUPAC |

[(1S)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m0/s1 |

Clé InChI |

SFRVOKMRHPQYGE-JTQLQIEISA-N |

SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |

SMILES isomérique |

C[C@@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |

SMILES canonique |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |

Pictogrammes |

Corrosive |

Synonymes |

1-(9-fluorenyl)ethyl chloroformate FLEC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)